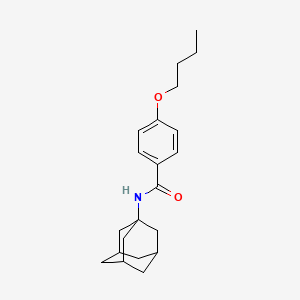
N-1-adamantyl-4-butoxybenzamide
Übersicht
Beschreibung
N-1-adamantyl-4-butoxybenzamide is a chemical compound that features an adamantane core, a butoxy group, and a benzamide moiety. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-4-butoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action for “N-1-adamantyl-4-butoxybenzamide” is not documented in the available literature. However, other adamantyl-based compounds have been studied for their biological activity. For example, N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea has been found to specifically cleave the zymogen plasminogen to form the active enzyme plasmin .
Safety and Hazards
The safety and hazards associated with “N-1-adamantyl-4-butoxybenzamide” are not documented in the available literature. However, safety data sheets for similar compounds suggest that they may be harmful if swallowed and may cause genetic defects .
Zukünftige Richtungen
The future directions for research on “N-1-adamantyl-4-butoxybenzamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives have been synthesized for anti-Dengue virus activity . Similar studies could be conducted on “this compound” to explore its potential medicinal uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-butoxybenzamide typically involves the following steps:
Preparation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrate using hydrogen gas in the presence of a palladium catalyst.
Formation of 4-butoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid.
Amide Formation: The final step involves the reaction of 1-adamantylamine with 4-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-1-adamantyl-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkoxy-substituted benzamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-1-adamantyl-4-methoxybenzamide
- N-1-adamantyl-4-ethoxybenzamide
- N-1-adamantyl-4-propoxybenzamide
Uniqueness
N-1-adamantyl-4-butoxybenzamide is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-3-8-24-19-6-4-18(5-7-19)20(23)22-21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAMGRVIAVVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)
![2-thiophen-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4049256.png)
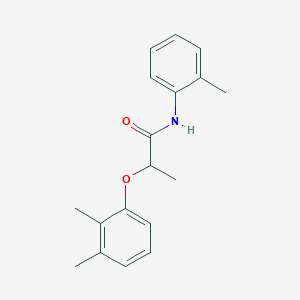
![2-(2-(naphthalen-1-ylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049269.png)
![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)
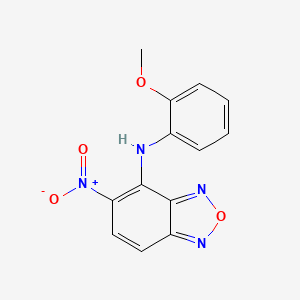
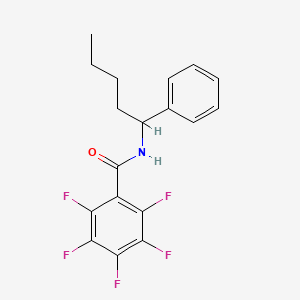
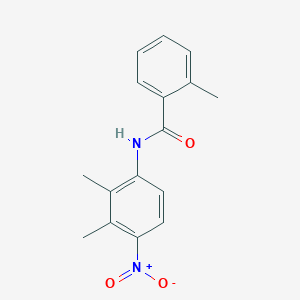
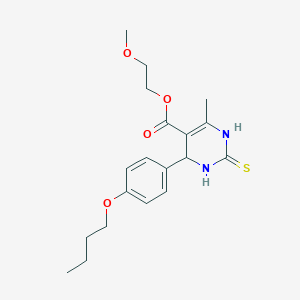

![N-[3-(dimethylamino)propyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4049326.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049337.png)
![3-hydroxy-1-isopropyl-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4049340.png)
![3-methoxy-2-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B4049370.png)
